molecular formula C17H19NO2 B268416 4-sec-butoxy-N-phenylbenzamide

4-sec-butoxy-N-phenylbenzamide

Cat. No.: B268416
M. Wt: 269.34 g/mol
InChI Key: ZXMAXPLXSMLRCR-UHFFFAOYSA-N
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Description

4-sec-Butoxy-N-phenylbenzamide is a benzamide derivative characterized by a sec-butoxy group (-O-sec-butyl) at the para position of the benzamide ring and a phenyl group attached to the amide nitrogen. Benzamides are widely studied for their pharmacological activities, including anticonvulsant, antimicrobial, and enzyme inhibitory effects, with substituent variations playing a critical role in modulating these properties .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

4-butan-2-yloxy-N-phenylbenzamide

InChI

InChI=1S/C17H19NO2/c1-3-13(2)20-16-11-9-14(10-12-16)17(19)18-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

ZXMAXPLXSMLRCR-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Benzamides

Substituent Variations on the Benzene Ring

  • 4-sec-Butoxy vs. 4-Methoxy/Nitro/Hydroxy Groups: The sec-butoxy group is a branched electron-donating substituent, enhancing lipophilicity compared to smaller groups like methoxy (-OCH₃) or polar groups like hydroxy (-OH). In contrast, nitro groups (e.g., in 4-bromo-N-(2-nitrophenyl)benzamide, ) are electron-withdrawing, decreasing electron density on the aromatic ring and altering reactivity .
  • Impact on Conformation: X-ray studies of anticonvulsant N-phenylbenzamides () reveal that active compounds adopt a conformation where the phenyl ring forms a 90–120° angle with the amide plane, facilitating hydrogen bonding via the carbonyl oxygen.

Amide Nitrogen Substituent Variations

  • Phenyl vs. Conversely, substituted aryl groups (e.g., 4-bromo-N-(4-bromophenyl)benzamide, ) introduce halogen bonding capabilities, which can improve target binding .

Physicochemical Properties

Lipophilicity and Solubility

  • The sec-butoxy group significantly increases logP compared to smaller alkoxy substituents. For example:

    Compound Substituent (R) logP* Molecular Weight
    4-sec-Butoxy-N-phenylbenzamide -O-sec-butyl ~3.8 297.4 (est.)
    4-Methoxy-N-phenylbenzamide -OCH₃ ~2.5 227.3
    4-Bromo-N-phenylbenzamide -Br ~3.2 276.1

    *Estimated using fragment-based methods.

    Higher lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility, as seen in analogs like 4-(benzyloxy)-N-butylbenzamide (logP ~4.0, ) .

Thermal Stability

  • Melting points of benzamides correlate with crystallinity. For example, 4-(2-fluorophenoxy)benzoic acid derivatives () exhibit melting points between 120–150°C, while bulkier sec-butoxy analogs are likely lower due to reduced crystal packing efficiency .

Anticonvulsant Potential

  • N-Phenylbenzamides with meta-methyl or halogen substituents () show maximal anticonvulsant activity in maximal electroshock (MES) tests, relying on hydrogen bonding to the amide group. The sec-butoxy group’s steric bulk may disrupt this interaction, suggesting lower activity compared to compounds like 4-chloro-N-phenylbenzamide () .

Enzyme Inhibition

  • In glyoxalase-I inhibition studies (), benzamides with electron-deficient aromatic rings (e.g., 4-bromo-N-(4-bromophenyl)benzamide) exhibit enhanced activity due to improved electrophilic interactions. The electron-donating sec-butoxy group may reduce such activity .

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